Cyanidin-3-galactoside is an anthocyanidin-3-O-glycoside, classified as a flavonoid. Its chemical formula is , and it is commonly found in various fruits such as black chokeberries (Photinia melanocarpa), lingonberries (Vaccinium vitis-idaea), and bilberries (Vaccinium myrtillus) . This compound plays a crucial role in plant pigmentation and has been extensively studied for its potential health benefits, including antioxidant properties and anti-inflammatory effects.
Cyanidin-3-galactoside can be synthesized via two primary biochemical pathways. The first involves the conversion of uridine diphosphate glucose into uridine diphosphate galactose through the action of specific enzymes such as UDP-glucose 4-epimerase or galactokinase . The second pathway utilizes cyanidin as a substrate for glycosylation with uridine diphosphate galactose mediated by UDP-galactose:cyanidin galactosyltransferase .
The molecular structure of cyanidin-3-galactoside features a chromenium ring system characteristic of anthocyanins.
The structure can be represented using various chemical notation systems including InChI and SMILES formats.
Cyanidin-3-galactoside participates in several chemical reactions typical of flavonoids. Its reactivity is influenced by the hydroxyl groups present on its structure which can engage in oxidation-reduction reactions.
The mechanism by which cyanidin-3-galactoside exerts its biological effects includes several pathways:
Studies have shown that consumption of cyanidin-rich foods correlates with reduced markers of oxidative stress and inflammation in human subjects .
Cyanidin-3-galactoside possesses unique physical and chemical properties that contribute to its functionality:
Cyanidin-3-galactoside has numerous applications across different fields:
Cyanidin-3-O-galactoside (Cy3Gal) biosynthesis initiates with the general phenylpropanoid pathway, where phenylalanine ammonia lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the foundational step for all flavonoids [3] [8]. This reaction involves a unique 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor, which activates the aromatic ring for β-elimination of ammonia [3] [8]. Subsequent steps involve cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL), yielding p-coumaroyl-CoA. Chalcone synthase (CHS) then condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone, the first committed flavonoid intermediate [1] [7].
Chalcone isomerase (CHI) converts naringenin chalcone to naringenin, followed by hydroxylation via flavanone 3-hydroxylase (F3H) to dihydrokaempferol. Further modifications by dihydroflavonol reductase (DFR) and anthocyanidin synthase (ANS) yield cyanidin aglycone [1] [6]. Crucially, Cy3Gal formation requires glycosylation at the C3 position, mediated by UDP-galactose:cyanidin galactosyltransferase (UCGalT). This enzyme specifically transfers galactose from UDP-galactose to cyanidin, distinguishing Cy3Gal from other anthocyanins like cyanidin-3-glucoside [1] [6].
Table 1: Key Enzymes in Cy3Gal Biosynthesis
| Enzyme | Function | Substrates | Product |
|---|---|---|---|
| PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid |
| CHS | Condensation | p-Coumaroyl-CoA + Malonyl-CoA | Naringenin chalcone |
| UCGalT | Glycosylation | Cyanidin + UDP-galactose | Cyanidin-3-O-galactoside |
Cy3Gal accumulation is transcriptionally regulated by the MYB-bHLH-WD40 (MBW) complex, which activates structural genes in anthocyanin biosynthesis. WD40 proteins (e.g., HvWD40-140 in barley) serve as scaffolds stabilizing the complex, while MYB factors (e.g., PyMYB10 in pear) bind target gene promoters, and bHLH proteins (e.g., PybHLH) facilitate complex assembly [4] [9]. In Pyrus pyrifolia, this ternary complex localizes to the nucleus and directly binds the anthocyanidin synthase (ANS) promoter, confirmed via electrophoretic mobility shift assays (EMSA) and bimolecular fluorescence complementation (BiFC) [9]. Light exposure upregulates MYB and bHLH expression, enhancing MBW complex formation and anthocyanin production [9].
Table 2: Transcription Factor Families in MBW Complex
| TF Family | Representative Gene | Role in MBW Complex | Target Genes |
|---|---|---|---|
| MYB | PyMYB10 (Pear) | DNA binding | ANS, DFR |
| bHLH | HvANT2 (Barley) | Complex dimerization | LDOX, UFGT |
| WD40 | HvWD40-140 (Barley) | Structural scaffold | - |
UCGalT genes exhibit species-dependent expression patterns. In Malus domestica (apple), MdUCGalT is highly expressed in fruit skin, correlating with Cy3Gal accumulation. Its activity is modulated by UDP-galactose availability, synthesized via UDP-glucose 4-epimerase (UGE) from UDP-glucose [6]. Environmental factors like UV-B radiation and low temperatures upregulate MdUCGalT and ANS transcripts, though UDP-sugar pools do not directly correlate with anthocyanin levels [6]. In contrast, Aronia melanocarpa (chokeberry) shows constitutive UCGalT expression, resulting in Cy3Gal constituting ~65% of its anthocyanins [1] [10]. This species-specific efficiency makes chokeberry a prime source for Cy3Gal extraction, with enzyme-assisted methods increasing yields by 25–30% [2] [10].
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